N-ethyl-6-(4-methoxyphenyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines
Preparation Methods
The synthesis of N4-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the isoxazole and pyridine rings, followed by the introduction of the various substituents. Common synthetic routes include:
Formation of the Isoxazole Ring: This can be achieved through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.
Formation of the Pyridine Ring: This typically involves the condensation of an aldehyde with an amine, followed by cyclization.
Introduction of Substituents: The various substituents, such as the ethyl, methoxyphenyl, and phenyl groups, are introduced through standard organic reactions like alkylation, acylation, and nucleophilic substitution.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, including the use of catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N~4~-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts like palladium or platinum. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
N~4~-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological processes and as a potential lead compound for drug discovery.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N4-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N~4~-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also have a fused ring structure and are known for their diverse biological activities.
Thiazole Derivatives: These compounds have a similar heterocyclic structure and exhibit a wide range of biological activities.
Benzimidazole Derivatives: These compounds share structural similarities and are used in various pharmaceutical applications.
The uniqueness of N4-ETHYL-6-(4-METHOXYPHENYL)-3-METHYL-N~4~-[(5-PHENYL-1,3,4-OXADIAZOL-2-YL)METHYL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific substituents and the resulting chemical properties, which can lead to unique biological activities and applications.
Properties
Molecular Formula |
C26H23N5O4 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
N-ethyl-6-(4-methoxyphenyl)-3-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C26H23N5O4/c1-4-31(15-22-28-29-24(34-22)18-8-6-5-7-9-18)26(32)20-14-21(17-10-12-19(33-3)13-11-17)27-25-23(20)16(2)30-35-25/h5-14H,4,15H2,1-3H3 |
InChI Key |
JGYFIDRKKCFMMC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NN=C(O1)C2=CC=CC=C2)C(=O)C3=CC(=NC4=C3C(=NO4)C)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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